molecular formula C23H28Cl2F2N2O3 B560623 SUN 1334H CAS No. 607736-84-5

SUN 1334H

Cat. No.: B560623
CAS No.: 607736-84-5
M. Wt: 489.4 g/mol
InChI Key: KAQMKGKFTBFMGE-SEPHDYHBSA-N
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Description

SUN-1334H is a potent, orally active, highly selective antagonist of the histamine H1 receptor. It has been under clinical development for the treatment of allergic disorders. The compound is known for its high binding affinity to the H1 receptor, making it a promising candidate for managing conditions mediated by histamine .

Preparation Methods

The synthesis of SUN-1334H involves several steps, starting with the preparation of its core structure. The compound is a dihydrochloride salt of 4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-(E)-but-2-enyloxy]acetic acid . The synthetic route typically involves the reaction of bis(4-fluorophenyl)methanol with piperazine, followed by the introduction of the but-2-enyloxy group. The final product is then converted to its dihydrochloride salt form. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

SUN-1334H undergoes various chemical reactions, primarily involving its interaction with the histamine H1 receptor. It exhibits potent inhibition of histamine-induced contractions in isolated guinea-pig ileum, with an IC50 of 0.198 micromol/L . The compound does not significantly interact with other receptor types, such as cholinergic, H2-histaminergic, serotonergic, or adrenergic receptors . Common reagents and conditions used in these reactions include histamine for inducing contractions and isolated tissue preparations for functional assays. The major product formed from these reactions is the inhibited state of the H1 receptor, preventing histamine-mediated effects.

Mechanism of Action

SUN-1334H exerts its effects by selectively binding to the histamine H1 receptor, thereby blocking the action of histamine. This inhibition prevents the typical histamine-mediated responses, such as smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves . The molecular target of SUN-1334H is the H1 receptor, which is part of the G-protein coupled receptor superfamily. By blocking this receptor, SUN-1334H effectively mitigates the symptoms of allergic reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N2O3.2ClH/c24-20-7-3-18(4-8-20)23(19-5-9-21(25)10-6-19)27-14-12-26(13-15-27)11-1-2-16-30-17-22(28)29;;/h1-10,23H,11-17H2,(H,28,29);2*1H/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQMKGKFTBFMGE-SEPHDYHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/COCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607736-84-5
Record name 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-ylbut-2-enyloxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607736845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUN-1334H
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKT19VDE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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